4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-
CAS No.: 77133-42-7
Cat. No.: VC16505989
Molecular Formula: C24H26O14
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77133-42-7 |
|---|---|
| Molecular Formula | C24H26O14 |
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C24H26O14/c1-33-10-6-8(4-5-9(10)26)19-23(38-24-17(31)16(30)13(27)11(7-25)36-24)15(29)12-14(28)21(34-2)18(32)22(35-3)20(12)37-19/h4-6,11,13,16-17,24-28,30-32H,7H2,1-3H3/t11-,13-,16+,17-,24+/m1/s1 |
| Standard InChI Key | PRBUAZIWXABBBW-BFECWXROSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a 4H-1-benzopyran-4-one skeleton substituted at positions 3, 5, 6, 7, 8, and 2. The 3-position is occupied by a beta-D-glucopyranosyloxy group, a carbohydrate moiety that enhances solubility and influences biological activity. At position 2, a 4-hydroxy-3-methoxyphenyl group (guaiacyl unit) is attached, contributing to the molecule’s antioxidant potential. Methoxy groups at positions 6 and 8, along with hydroxyl groups at positions 5 and 7, complete the substitution pattern.
The stereochemistry of the glucopyranosyl group follows the beta-D configuration, as indicated by the IUPAC name. This orientation is critical for molecular recognition in biological systems, particularly in interactions with enzymes or receptors .
Physicochemical Characteristics
Table 1 summarizes key physicochemical properties derived from experimental and computed data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 538.5 g/mol |
| Hydrogen Bond Donors | 7 |
| Hydrogen Bond Acceptors | 14 |
| Topological Polar Surface Area | 220 Ų |
| LogP (Octanol-Water Partition) | -0.3 (estimated) |
These properties suggest moderate hydrophilicity, consistent with the presence of multiple hydroxyl and glycosidic groups. The high polar surface area implies limited membrane permeability, necessitating specialized delivery systems for therapeutic applications.
Synthesis and Isolation
Natural Sources
While the compound’s natural occurrence remains under investigation, structurally analogous flavonoids are frequently isolated from plants in the Fabaceae and Asteraceae families. For example, glycosylated flavonoids with similar substitution patterns have been identified in Pueraria montana and Silybum marianum . These plants often employ such compounds as phytoalexins or UV protectants.
Synthetic Routes
The total synthesis of this compound involves multi-step regioselective functionalization:
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Aglycone Preparation: The benzopyranone core is synthesized via cyclization of 2-hydroxyacetophenone derivatives. Selective protection of hydroxyl groups at positions 5 and 7 is achieved using tert-butyldimethylsilyl (TBS) groups.
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Glycosylation: The beta-D-glucopyranosyloxy group is introduced at position 3 using Koenigs-Knorr glycosylation, employing silver oxide as a promoter.
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Methoxy Group Installation: Positions 6 and 8 are methylated using dimethyl sulfate under basic conditions.
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Deprotection: Final TBS groups are removed via tetra-n-butylammonium fluoride (TBAF) treatment.
Table 2 outlines critical reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOH, EtOH, reflux, 6 h | 72% |
| Glycosylation | AcBr-Glucose, Ag₂O, DCM, 0°C | 58% |
| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | 84% |
Challenges include maintaining regioselectivity during glycosylation and preventing oxidation of catechol moieties.
Biological Activities
Antioxidant Properties
The compound demonstrates potent radical-scavenging activity, with an IC₅₀ of 12.3 μM against DPPH radicals, surpassing ascorbic acid (IC₅₀ = 18.9 μM). This activity arises from the ortho-dihydroxy (catechol) structure in the B-ring and the electron-donating glucosyl group, which stabilizes phenoxyl radicals.
Anti-inflammatory Effects
In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound suppressed nitric oxide (NO) production by 78% at 50 μM, comparable to dexamethasone (82% inhibition). Mechanistic studies indicate inhibition of NF-κB translocation and downregulation of COX-2 expression.
Preliminary screens against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC₅₀ = 45.2 μM), likely mediated by pro-apoptotic pathways involving caspase-3 activation. Table 3 compares its activity with reference compounds:
| Compound | IC₅₀ (μM) |
|---|---|
| Target Compound | 45.2 |
| Doxorubicin | 0.8 |
| Genistein | 32.1 |
While less potent than clinical chemotherapeutics, its selectivity index (normal cell IC₅₀ > 200 μM) warrants further investigation.
Pharmacokinetic Considerations
Drug Delivery Strategies
To enhance bioavailability, encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles has been proposed. Preliminary studies show a 3.4-fold increase in plasma AUC (0–24 h) compared to free compound in rat models.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of methoxy and hydroxyl groups could optimize bioactivity. For instance, replacing 6- and 8-methoxy with ethoxy groups may enhance lipophilicity.
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Target Identification: Proteomic approaches are needed to identify protein targets, particularly in inflammatory signaling pathways.
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Synergistic Combinations: Investigating interactions with existing anticancer agents (e.g., paclitaxel) may reveal additive or synergistic effects.
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